molecular formula C16H18N4O3S B5998711 1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone

1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone

Cat. No.: B5998711
M. Wt: 346.4 g/mol
InChI Key: WFRWLVYVCUGOEU-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone is a piperazine-ethanone derivative featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group. The compound’s structure integrates a piperazine ring linked to a thiadiazole-carbonyl moiety, which is further modified with a methoxy group at the para position of the aromatic ring. Such structural motifs are commonly associated with bioactive properties, including antimicrobial and antiproliferative activities .

Properties

IUPAC Name

1-[4-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(21)19-7-9-20(10-8-19)16(22)15-14(17-18-24-15)12-3-5-13(23-2)6-4-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRWLVYVCUGOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazide with a thioamide under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is typically synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperazine rings through a carbonyl linkage, often using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in heterocyclic cores, substituents, and linker groups. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance:

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Substituent(s) Linker Group Melting Point (°C) Key References
1-(4-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazin-1-yl)ethanone (Target Compound) 1,2,3-Thiadiazole 4-Methoxyphenyl Carbonyl N/A N/A
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Tetrazole 4-Nitrophenyl, sulfonyl Thioether 161–163
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole Varied aryl groups Piperidine N/A
4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone (15) Imidazole 4-Methoxyphenyl, nitro Carbonyl N/A
1-{4-[4-Benzenesulfonyl-2-(4-methoxy-phenyl)-oxazol-5-yl]-piperazin-1-yl}-ethanone Oxazole Benzenesulfonyl Sulfonyl N/A

Key Observations:

Heterocyclic Core Variations: The thiadiazole core in the target compound is less common in the literature compared to tetrazole (e.g., 7n) and imidazole analogs (e.g., compound 15) . Thiadiazoles are known for their electron-deficient nature, which may enhance binding to biological targets through dipole interactions . Tetrazole-containing analogs (e.g., 7n) often exhibit higher thermal stability, as evidenced by melting points >150°C, likely due to strong hydrogen-bonding networks .

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., nitro in 7n), which could influence bioavailability .
  • Sulfonyl linkers (e.g., in 7n and oxazole derivatives) may reduce metabolic stability compared to carbonyl linkers due to susceptibility to enzymatic cleavage .

Synthetic Routes: The target compound’s synthesis likely involves coupling a thiadiazole-carboxylic acid derivative with piperazine-ethanone, analogous to methods in and , where chloroacetyl chloride intermediates are reacted with heterocyclic thiols or amines . In contrast, imidazole derivatives (e.g., compound 15) are synthesized via alkylation or acylation of preformed nitroimidazole-piperazine scaffolds .

Biological Activity :

  • While specific data for the target compound is unavailable, tetrazole-thioether analogs (e.g., 7n) show preliminary antiproliferative activity, possibly due to thiol-mediated redox interactions .
  • Nitroimidazole derivatives (e.g., compound 15) are associated with antimicrobial activity, attributed to nitro group reduction under anaerobic conditions .

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